((3S,8aS)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)methanamine
Description
((3S,8aS)-Hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)methanamine is a bicyclic amine-containing compound with the molecular formula C₈H₁₆N₂O and a molecular weight of 156.23 g/mol . Its CAS registry number is 1181643-74-2, and it is characterized by a pyrrolo-oxazine core fused with a methanamine substituent. The compound is primarily utilized in pharmaceutical research and intermediate synthesis, with Pharmacore Co., Limited, and American Elements offering it in purities up to 95% .
Properties
Molecular Formula |
C8H16N2O |
|---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
[(3S,8aS)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl]methanamine |
InChI |
InChI=1S/C8H16N2O/c9-4-8-5-10-3-1-2-7(10)6-11-8/h7-8H,1-6,9H2/t7-,8-/m0/s1 |
InChI Key |
JIAZNRIERWGWTE-YUMQZZPRSA-N |
Isomeric SMILES |
C1C[C@H]2CO[C@H](CN2C1)CN |
Canonical SMILES |
C1CC2COC(CN2C1)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3S,8aS)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl]methanamine typically involves multiple steps, starting from simpler precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions to form the hexahydro-pyrrolo-oxazin ring system. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Functional Group Reactivity
The compound exhibits reactivity due to its primary amine group and heterocyclic oxazine ring . Key functional groups include:
-
Amine (-NH₂): Participates in nucleophilic substitution, acylation, and alkylation.
-
Heterocyclic oxazine ring: Engages in electrophilic substitution and coordination with metal ions.
Common Reaction Types
The compound undergoes reactions typical of amines and nitrogen-containing heterocycles. Below is a detailed analysis:
Alkylation Reactions
-
Mechanism: The primary amine reacts with alkylating agents (e.g., alkyl halides) to form N-alkyl derivatives .
-
Conditions: Often performed in polar aprotic solvents (e.g., DMF) with a base (e.g., NaHCO₃).
-
Product: Substituted amine derivatives with enhanced lipophilicity.
Acylation Reactions
-
Mechanism: Acylating agents (e.g., acyl chlorides) react with the amine to form amide bonds .
-
Conditions: Typically carried out in dichloromethane with catalytic DMAP.
-
Product: Amide derivatives with altered solubility and biological activity.
Nucleophilic Substitution
-
Mechanism: The amine acts as a nucleophile, displacing leaving groups (e.g., halides) in alkyl halides.
-
Conditions: Polar aprotic solvents (e.g., THF) under reflux.
-
Product: Alkylated amine derivatives.
Cyclization Reactions
-
Mechanism: Precursor molecules undergo intramolecular cyclization under acidic conditions to form the bicyclic structure.
-
Conditions: Acid catalysts (e.g., H₂SO₄) at elevated temperatures.
-
Product: The target compound itself, emphasizing stereochemical control.
Electrophilic Interactions
-
Mechanism: The oxazine ring’s lone pairs participate in electrophilic substitution or coordination with metal ions.
-
Conditions: Varying based on the electrophile (e.g., aldehydes, carbonyl compounds).
-
Product: Derivatives with modified electronic properties.
Biological Interactions
The compound’s nitrogen atoms may engage in hydrogen bonding with enzymes or receptors, influencing its pharmacological activity.
pKa and Solubility
-
Predicted pKa: ~9.32 (weak base), affecting its solubility in aqueous solutions.
-
Impact: Affects bioavailability and binding affinity to targets.
Comparison of Structural Analogues
Research Findings
-
Synthetic Flexibility: Multiple reaction pathways allow structural diversification.
-
Biological Relevance: Stereochemistry at carbons 3 and 8a is critical for activity.
-
Future Directions: Derivatives with modified substituents may enhance therapeutic profiles.
Scientific Research Applications
((3S,8aS)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)methanamine is a complex organic compound featuring a hexahydro-pyrrolo-oxazin ring system. It is also referred to as 1-[(3S,8aS)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl]methanamine.
Scientific Research Applications
1-[(3S,8aS)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl]methanamine has applications in various scientific research fields:
- Chemistry It serves as a building block for synthesizing more complex molecules.
- Biology It is studied for its potential biological activity and interactions with biomolecules.
- Medicine It is investigated for its potential therapeutic properties and as a precursor for drug development.
- Industry It is used in the synthesis of specialty chemicals and materials.
Chemical Reactions Analysis
1-[(3S,8aS)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl]methanamine can undergo several types of chemical reactions:
- Oxidation This reaction can introduce oxygen-containing functional groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction This reaction can remove oxygen or add hydrogen to the molecule. Common reducing agents include lithium aluminum hydride and sodium borohydride.
- Substitution This reaction can replace one functional group with another. Common reagents include halogens and nucleophiles under appropriate conditions.
Mechanism of Action
The mechanism of action of 1-[(3S,8aS)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl]methanamine involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Differences
Core Heterocycle Variations: The target compound features a pyrrolo[2,1-c][1,4]oxazine bicyclic system, while analogs like the pyrazolo-oxazine (CAS 1393532-45-0) incorporate a pyrazole ring, introducing an additional nitrogen atom.
Substituent Effects: The hydroxymethyl and methyl groups in the pyrrolo-pyrazinone analog () enhance polarity but may reduce membrane permeability compared to the primary amine in the target compound .
Stereochemical Considerations: The (3S,8aS) configuration in the target compound contrasts with non-specified or alternative stereochemistry in analogs, which could lead to divergent biological activities. For instance, stereospecific synthesis methods (e.g., dipolar cycloaddition in ) highlight the importance of chirality in drug design .
Commercial Availability and Research Relevance
Biological Activity
The compound ((3S,8aS)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)methanamine , also known by its CAS number 1143524-08-6, is a pyrrole derivative that has garnered attention for its potential biological activities. This article delves into its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H16N2O
- Molar Mass : 156.23 g/mol
- Density : 1.10 g/cm³ (predicted)
- Boiling Point : 245.5 °C (predicted)
- pKa : 9.32 (predicted) .
Biological Activity Overview
Pyrrole derivatives, including this compound, have been studied for various biological activities such as:
- Anticancer Activity : Some studies indicate that pyrrole derivatives may possess anticancer properties through apoptosis induction and inhibition of cell proliferation. For instance, a series of synthesized pyrroles were evaluated for their cytotoxic effects against various cancer cell lines using assays like the resazurin assay and caspase activity assays .
- Antioxidant Properties : Research has shown that certain pyrrole compounds exhibit significant antioxidant activity, which can protect cells from oxidative stress and contribute to their potential therapeutic effects .
- Anti-inflammatory Effects : The ability of some fused pyrrole derivatives to inhibit pro-inflammatory cytokines has been documented, suggesting a role in managing inflammatory conditions .
The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:
- Modulation of Apoptotic Pathways : Activation of caspases and other apoptotic markers in cancer cells.
- Inhibition of Enzymatic Activity : Some studies have utilized docking studies to predict binding interactions with enzymes such as COX-2, which is involved in inflammation and cancer progression .
Case Study 1: Anticancer Activity
In a study investigating the anticancer potential of various pyrrole derivatives, this compound was tested against HepG2 and EACC cell lines. The results indicated a dose-dependent decrease in cell viability at concentrations ranging from 100 to 200 µg/mL .
Case Study 2: Antioxidant Effects
Another study assessed the antioxidant capacity of several pyrrole derivatives using the DPPH assay. Compounds similar to this compound demonstrated significant free radical scavenging activity .
Data Table: Summary of Biological Activities
| Activity Type | Assay Method | Result Summary |
|---|---|---|
| Anticancer | Resazurin assay | Dose-dependent cytotoxicity against HepG2 |
| Caspase activity assay | Induction of apoptosis observed | |
| Antioxidant | DPPH assay | Significant free radical scavenging |
| Anti-inflammatory | Cytokine inhibition assay | Inhibition of pro-inflammatory cytokines |
Q & A
Q. What synthetic methodologies are recommended for preparing ((3S,8aS)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)methanamine?
A carbodiimide-mediated coupling reaction is commonly employed. For example, the compound can be synthesized by reacting hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl methanamine with 4-amino-5-chloro-2-ethoxybenzoic acid in dichloromethane using 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride as a coupling agent. The reaction is performed under argon, followed by extraction, drying, and recrystallization from methanol .
Q. How should this compound be handled and stored to ensure safety in the laboratory?
- Handling: Use protective gloves, goggles, and lab coats. Work in a fume hood (BS-approved) to avoid inhalation. Avoid contact with skin; wash thoroughly after handling .
- Storage: Keep in a sealed container in a cool, dry, and ventilated area. Avoid sunlight and heat sources. Do not store near food or cosmetics .
Q. What analytical techniques are suitable for confirming the compound’s structural identity?
Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is ideal for resolving stereochemistry. For routine analysis, combine NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to verify molecular weight and functional groups .
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., disordered atoms or twinning) be resolved during structural refinement?
Use SHELXD for structure solution and SHELXL for refinement. For twinned data, employ the HKLF5 format in SHELXL. To address enantiomorphic ambiguity, apply Flack’s x parameter, which is robust for nearly centrosymmetric structures and avoids overprecision pitfalls associated with Rogers’ η .
Q. What strategies are recommended for resolving stereochemical inconsistencies in derivatives of this compound?
- Experimental: Optimize crystallization conditions to obtain high-quality crystals for SCXRD. Use chiral auxiliaries or derivatization (e.g., Mosher’s acid) to enhance stereochemical resolution .
- Computational: Perform density functional theory (DFT) calculations (e.g., Gaussian 16) to compare experimental and theoretical NMR chemical shifts or optical rotations .
Q. How can the lack of toxicological and ecotoxicological data for this compound be addressed in risk assessments?
- In vitro assays: Conduct cytotoxicity screening (e.g., MTT assay on human cell lines) and Ames tests for mutagenicity.
- Ecotoxicology: Use Daphnia magna or algae growth inhibition tests as preliminary models.
- Data extrapolation: Cross-reference structurally similar pyrrolooxazine derivatives with established toxicity profiles .
Q. What computational tools are effective for predicting the compound’s reactivity in acid/base or oxidative conditions?
- Reactivity: Use Spartan or ADF software to calculate frontier molecular orbitals (HOMO/LUMO) and predict susceptibility to electrophilic/nucleophilic attack.
- Degradation pathways: Apply molecular dynamics (MD) simulations in solvents (e.g., water, methanol) to model hydrolysis or oxidation products .
Methodological Notes
- Safety Data Gaps: The absence of acute toxicity data in SDS documents necessitates conservative handling (e.g., assume Category 4 hazards) and prioritization of in silico/in vitro testing .
- Stereochemical Refinement: When using SHELX, validate hydrogen atom placement with difference Fourier maps and refine riding models for non-polar H atoms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
